molecular formula C19H15ClFNO3 B2445042 1'-(2-chloro-6-fluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1797873-40-5

1'-(2-chloro-6-fluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2445042
CAS No.: 1797873-40-5
M. Wt: 359.78
InChI Key: ISAWKIRKNYCXGA-UHFFFAOYSA-N
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Description

1’-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4’-piperidine]-1-one is a complex organic compound characterized by its unique spiro structure

Preparation Methods

The synthesis of 1’-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4’-piperidine]-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the spiro structure: This step involves the formation of the spiro linkage between the benzofuran and piperidine rings.

    Functionalization with the 2-chloro-6-fluorobenzoyl group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

1’-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4’-piperidine]-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

1’-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4’-piperidine]-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1’-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4’-piperidine]-1-one involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1’-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4’-piperidine]-1-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

IUPAC Name

1'-(2-chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO3/c20-14-6-3-7-15(21)16(14)17(23)22-10-8-19(9-11-22)13-5-2-1-4-12(13)18(24)25-19/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAWKIRKNYCXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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